![molecular formula C15H17NO2 B5965826 2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5965826.png)
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as ADMCHD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADMCHD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 225-228°C. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Improved Synthesis Methods
- Li, Y. W. Li, Y. Song, and G. Chen (2012) discussed an improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using urea under ultrasound. This method offered advantages like environmental friendliness, high yields, and simple work-up procedures (Ji-tai Li et al., 2012).
Green Chemistry Approaches
- R. Pal (2020) highlighted the synthesis of similar derivatives using tamarind water, emphasizing the environmental benefits and high yields (R. Pal, 2020).
Applications in Chemical Reactions
- The study by Tongshou Jin et al. (2006) revealed the production of various compounds through the reaction of aromatic aldehyde and dimedone under solvent-free conditions, emphasizing good yield and environmental friendliness (Tongshou Jin et al., 2006).
Characterization and Biological Activity
- V. Jeyachandran (2021) synthesized precursors related to dimedone, exploring their potential in biological activities (V. Jeyachandran, 2021).
Crystal Structure Analysis
- The crystal structure of dimedone was analyzed by M. Bolte and M. Scholtyssik (1997), providing insights into its molecular geometry and crystal packing (M. Bolte & M. Scholtyssik, 1997).
Novel Reaction Outcomes
- Доценко et al. (2013) explored the interaction of dimedone with other compounds, leading to the formation of novel pyrimidine-5-carboxamide derivatives (В. В. Доценко et al., 2013).
Synthesis of Other Derivatives
- Jingjing Xia and Ke-hua Zhang (2012) synthesized Acridinediones and Polyhydroquinoline derivatives using dimedone, highlighting the environmentally friendly nature of the procedure (Jingjing Xia & Ke-hua Zhang, 2012).
Photoreactions and Radiation Protection
- H. Nozaki et al. (1967) studied the photochemical rearrangement of dimedone, contributing to the understanding of its photochemistry (H. Nozaki et al., 1967).
- R. Pittillo and M. Lucas (1968) found that dimedone protected Escherichia coli against radiation damage, suggesting its potential in radiation protection (R. Pittillo & M. Lucas, 1968).
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXQKBKKYVSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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